4-(1,1-DIFLUOROETHYL)BIPHENYL

CAS No.: 1204296-02-5

Cat. No.: VC2677505

Molecular Formula: C14H12F2

Molecular Weight: 218.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1204296-02-5 |

|---|---|

| Molecular Formula | C14H12F2 |

| Molecular Weight | 218.24 g/mol |

| IUPAC Name | 1-(1,1-difluoroethyl)-4-phenylbenzene |

| Standard InChI | InChI=1S/C14H12F2/c1-14(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 |

| Standard InChI Key | GZTDCDZPTUSABU-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=C(C=C1)C2=CC=CC=C2)(F)F |

| Canonical SMILES | CC(C1=CC=C(C=C1)C2=CC=CC=C2)(F)F |

Introduction

Chemical Structure and Properties

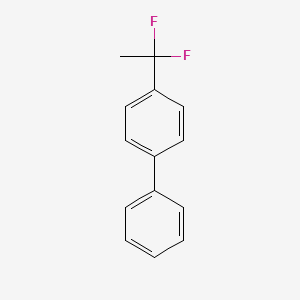

4-(1,1-Difluoroethyl)biphenyl (CAS No.: 1204296-02-5) is a biphenyl derivative with a 1,1-difluoroethyl group attached at the fourth position of one of the phenyl rings. It has the molecular formula C₁₄H₁₂F₂ and a molecular weight of 218.24 g/mol. This compound represents an interesting structural motif combining the biphenyl scaffold with a geminal difluoroethyl functionality.

The compound's structure can be described as follows: a biphenyl core (two phenyl rings connected by a single bond) with a 1,1-difluoroethyl substituent (-C(F₂)CH₃) at the para position of one of the phenyl rings. This particular arrangement contributes to its unique chemical and physical properties.

Table 1: Physical and Chemical Properties of 4-(1,1-Difluoroethyl)biphenyl

| Property | Value |

|---|---|

| CAS Number | 1204296-02-5 |

| Molecular Formula | C₁₄H₁₂F₂ |

| Molecular Weight | 218.24 g/mol |

| IUPAC Name | 1-(1,1-difluoroethyl)-4-phenylbenzene |

| Standard InChI | InChI=1S/C14H12F2/c1-14(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 |

| Standard InChIKey | GZTDCDZPTUSABU-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=C(C=C1)C2=CC=CC=C2)(F)F |

| Canonical SMILES | CC(C1=CC=C(C=C1)C2=CC=CC=C2)(F)F |

| PubChem Compound | 53435195 |

The 1,1-difluoroethyl group is of particular interest in medicinal chemistry, as it has proven to be a valuable pharmacophore that may improve the bioactivity of target molecules . The presence of the two fluorine atoms at the geminal position creates a unique electronic environment that can influence the compound's reactivity, stability, and interactions with biological targets.

In a related study, the MeCF₂SO₂Cl reagent was used as a precursor for the CF₂Me radical under photoredox conditions with an Ir photocatalyst . The mechanism likely involves the generation of the CF₂Me radical from the reduction of the MeCF₂SO₂Cl reagent with the excited Ir catalyst .

Nucleophilic 1,1-Difluoroethylation

A third potential synthetic route might employ a fluorinated phosphonium salt (Ph₃P⁺CF₂CH₃ BF₄⁻) as a nucleophilic 1,1-difluoroethylation agent . This approach has been successfully applied to the 1,1-difluoroethylation of aldehydes and imines, and could potentially be adapted for the synthesis of 4-(1,1-difluoroethyl)biphenyl.

Future Research Directions

Based on the current state of knowledge, several promising research directions for 4-(1,1-difluoroethyl)biphenyl can be identified:

Synthesis Optimization

Development of efficient and scalable methods specifically for the synthesis of 4-(1,1-difluoroethyl)biphenyl represents an important area for future research. This would include:

-

Optimization of reaction conditions for higher yields

-

Exploration of greener synthetic approaches with reduced environmental impact

-

Development of regioselective methods for introducing the 1,1-difluoroethyl group

Comprehensive Characterization

A detailed spectroscopic and structural characterization of 4-(1,1-difluoroethyl)biphenyl would provide valuable insights into its physical and chemical properties:

-

Single-crystal X-ray diffraction analysis to determine its three-dimensional structure and packing arrangement

-

Comprehensive NMR studies to understand the electronic environment around the 1,1-difluoroethyl group

-

Thermal analysis to determine its thermal stability and phase behavior

Application Development

Exploring the potential applications of 4-(1,1-difluoroethyl)biphenyl represents another promising research direction:

-

Medicinal chemistry: Investigation of its potential as a building block for biologically active compounds

-

Materials science: Exploration of its properties in the context of organic electronics or specialty polymers

-

Catalysis: Investigation of its potential as a ligand or catalyst component in organic transformations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume